Clorhidrato de elipticina

Descripción general

Descripción

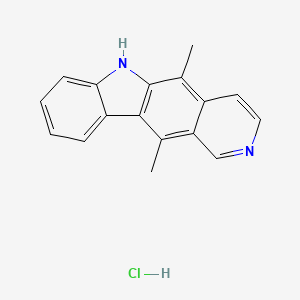

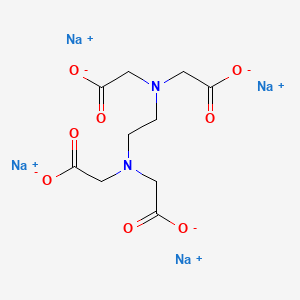

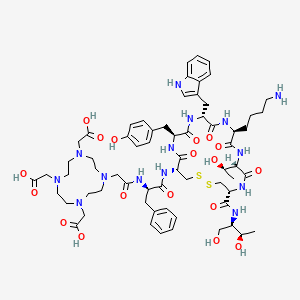

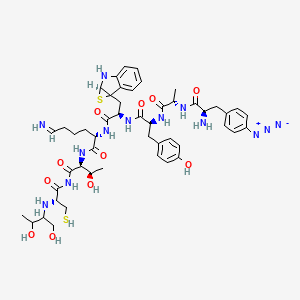

Elipticina (clorhidrato) es un alcaloide tetracíclico extraído por primera vez de árboles de las especies Ochrosia elliptica y Rauvolfia sandwicensis. Es conocido por sus potentes propiedades antineoplásicas, principalmente debido a su capacidad de intercalar con el ADN e inhibir la enzima topoisomerasa II

Aplicaciones Científicas De Investigación

Ellipticine (hydrochloride) has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying DNA intercalation and enzyme inhibition.

Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.

Mecanismo De Acción

La elipticina ejerce sus efectos principalmente a través de la intercalación con el ADN, lo que interrumpe la función normal de la molécula de ADN. Esta intercalación aumenta la densidad superhelicoidal del ADN e inhibe la enzima topoisomerasa II, lo que evita la replicación y la transcripción del ADN . Además, la elipticina puede formar aductos de ADN covalentes después de la activación enzimática por los citocromos P450 y peroxidasas, lo que contribuye aún más a su actividad antitumoral .

Análisis Bioquímico

Biochemical Properties

Ellipticine hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the enzyme topoisomerase II, which is involved in DNA replication . Ellipticine hydrochloride intercalates into DNA, increasing the superhelical density and inhibiting the enzyme’s activity . Additionally, it forms covalent DNA adducts through enzymatic activation by cytochromes P450 and peroxidases . These interactions result in powerful antitumor activity.

Cellular Effects

Ellipticine hydrochloride exerts significant effects on various types of cells and cellular processes. It influences cell function by intercalating into DNA and inhibiting topoisomerase II, leading to cell cycle arrest and apoptosis . This compound also affects cell signaling pathways, such as the JNK/AP-1 pathway, and reduces the secretion of pro-inflammatory factors like TNF-α and IL-6 . Furthermore, ellipticine hydrochloride has been shown to increase the nuclear localization of the p53 protein, enhancing its transactivation of target genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of ellipticine hydrochloride involves several key processes. It intercalates into DNA, binding strongly and lying parallel to the base pairs . This intercalation increases the superhelical density of the DNA and inhibits the activity of topoisomerase II . Additionally, ellipticine hydrochloride forms covalent DNA adducts through enzymatic activation by cytochromes P450 and peroxidases . These adducts contribute to DNA damage and the compound’s antitumor activity. Ellipticine hydrochloride also modulates the localization of the p53 protein, increasing its nuclear presence and enhancing its transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ellipticine hydrochloride change over time. The compound’s stability and degradation have been studied, revealing that it is not significantly toxic to certain cell types, such as Raw264.7 cells . Long-term effects on cellular function include reduced secretion of inflammatory factors and protective effects against lipopolysaccharide-induced inflammation . Additionally, ellipticine hydrochloride has been shown to decrease the bacterial load in infected tissues over time .

Dosage Effects in Animal Models

The effects of ellipticine hydrochloride vary with different dosages in animal models. Studies have shown that it exhibits effective antibacterial and antihemolysin activities against Streptococcus suis in mice . At higher doses, ellipticine hydrochloride significantly improves the survival rate of infected mice and reduces lung pathological damage . It is essential to monitor for potential toxic or adverse effects at high doses.

Metabolic Pathways

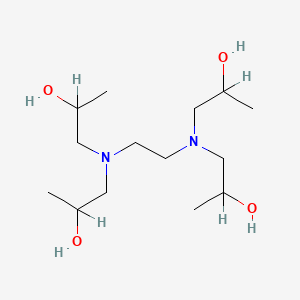

Ellipticine hydrochloride is involved in several metabolic pathways, primarily through its interactions with cytochromes P450. These enzymes metabolize ellipticine hydrochloride into various hydroxylated derivatives, such as 7-hydroxyellipticine, 9-hydroxyellipticine, and 13-hydroxyellipticine . These metabolites contribute to the formation of covalent DNA adducts and the compound’s antitumor activity . The bio-oxidation pathway also plays a role in the metabolism of ellipticine hydrochloride .

Transport and Distribution

Ellipticine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It intercalates into DNA, increasing its superhelical density and inhibiting topoisomerase II . Additionally, ellipticine hydrochloride can be delivered in vitro using copolymer micelles and self-assembling peptides to transport the hydrophobic drug . This enhances its distribution and effectiveness in targeting cancer cells.

Subcellular Localization

The subcellular localization of ellipticine hydrochloride significantly impacts its activity and function. It has been shown to increase the nuclear localization of the p53 protein, enhancing its transcriptional activity and promoting apoptosis . This localization is independent of DNA damage, indicating a unique mechanism of action for ellipticine hydrochloride . The compound’s ability to intercalate into DNA and inhibit topoisomerase II further contributes to its subcellular effects .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La primera síntesis de elipticina fue reportada por Robert Burns Woodward en 1959 . La ruta sintética involucra la formación de la estructura tetracíclica a través de una serie de reacciones, incluyendo pasos de ciclación y condensación. Un método común involucra el uso de indol y hexano-2,5-diona bajo condiciones ácidas para formar 1,4-dimetilcarbazol, que luego se procesa para producir elipticina .

Métodos de Producción Industrial

La producción industrial de elipticina generalmente involucra rutas sintéticas similares pero a mayor escala. El proceso requiere un control cuidadoso de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas como la cromatografía y la cristalización es común para purificar el compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

La elipticina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su actividad biológica o reducir su toxicidad .

Reactivos y Condiciones Comunes

Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio para introducir grupos funcionales como hidroxilo o carbonilo.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reducir grupos funcionales específicos.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de elipticina, como la 9-hidroxielipticina y la 9-metoxielipticina. Estos derivados a menudo exhiben una mayor actividad biológica y una menor toxicidad en comparación con el compuesto original .

Aplicaciones en la Investigación Científica

Elipticina (clorhidrato) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la intercalación del ADN y la inhibición de enzimas.

Biología: Se investiga por sus efectos en los procesos celulares, incluyendo la apoptosis y la regulación del ciclo celular.

Comparación Con Compuestos Similares

La elipticina es única entre los compuestos similares debido a sus potentes propiedades de intercalación del ADN e inhibición de la topoisomerasa II. Los compuestos similares incluyen:

9-Hidroxielipticina: Un derivado con una mayor actividad citotóxica.

9-Metoxielipticina: Otro derivado con una mejor actividad biológica.

Derivados de Carbazol: Compuestos que contienen el esqueleto de carbazol, que exhiben varias actividades biológicas como propiedades antimicrobianas, antiinflamatorias y antioxidantes.

La elipticina destaca por su fuerte afinidad de unión al ADN y la presencia de átomos de nitrógeno en su anillo aromático, que se pueden protonar fácilmente, lo que mejora sus propiedades intercalativas .

Propiedades

IUPAC Name |

5,11-dimethyl-6H-pyrido[4,3-b]carbazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2.ClH/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17;/h3-9,19H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBNVARERCGCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

519-23-3 (Parent) | |

| Record name | Ellipticine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80187348 | |

| Record name | Ellipticine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33668-12-1, 5081-48-1 | |

| Record name | Ellipticine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ellipticine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ellipticine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELLIPTICINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E0YMY6M4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one](/img/structure/B1671116.png)